molecular formula C9H17N3 B15274407 3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B15274407
M. Wt: 167.25 g/mol
InChI Key: RMVXFWVRAGWMJL-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group at the third position, an ethyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot two-step synthesis. This method includes a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an aldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups on the pyrazole ring enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-tert-butyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5H2,1-4H3,(H3,10,11,12)

InChI Key

RMVXFWVRAGWMJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C(C)(C)C

Origin of Product

United States

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